molecular formula C9H4BrClF3N B1379944 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole CAS No. 1420537-62-7

5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole

Cat. No.: B1379944
CAS No.: 1420537-62-7
M. Wt: 298.48 g/mol
InChI Key: SWTSRWZDZNHRAZ-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H4BrClF3N and its molecular weight is 298.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactive Derivatives Synthesis A study highlighted the synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These synthesized compounds serve as foundational structures for creating various bioactive indole metabolites, employed in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Crystal Structure and Intermolecular Interactions Research on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole demonstrated the formation through condensation, with characterization through spectroscopic, thermal tools, and X-ray crystal diffraction. The study also explored the molecule's structure using Hirshfeld surface and DFT analysis, highlighting its electronic spectra and thermal stability up to 215°C (Barakat et al., 2017).

Hydrogen Bonding in Crystal Structures Another research focused on the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, revealing complex hydrogen bonding networks and π-stacking in the solid state. This study provided insights into the molecular structure through X-ray crystallography and DFT calculations (Mphahlele, 2018).

Antimicrobial and Antifungal Applications Indole derivatives, including those similar to 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole, have been synthesized and tested for antimicrobial, antifungal, and anti-HIV activities. For instance, Schiff and Mannich bases of Isatin and its derivatives with Triazole exhibited significant antimicrobial activity, underlining the potential of bromoindole derivatives in pharmaceutical applications (Pandeya et al., 2000).

Synthetic Methodologies Efficient synthetic methodologies have been developed for creating indole-chalcones derived from 2-amino-3-(arylethynyl)-5-bromo-iodochalcones, showcasing the utility of bromoindole derivatives in constructing complex organic molecules. This work demonstrates the versatility of bromoindoles in organic synthesis, leading to the generation of novel compounds with potential biological activities (Mphahlele & Maluleka, 2016).

Properties

IUPAC Name

5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClF3N/c10-6-1-4-7(11)3-15-8(4)2-5(6)9(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTSRWZDZNHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237400
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420537-62-7
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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